3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by three key substituents:
- Position 3: A chlorine atom.
- Position 5: A trifluoromethyl (-CF₃) group.
- Position 2: A sulfanyl (-S-) group linked to a 2,2-dichlorocyclopropylmethyl moiety.
This compound’s structural complexity arises from the dichlorocyclopropyl group, which introduces steric hindrance and electronic effects due to the electron-withdrawing chlorine atoms. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
3-chloro-2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3F3NS/c11-7-1-5(10(14,15)16)3-17-8(7)18-4-6-2-9(6,12)13/h1,3,6H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSPZAKAUZKINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the chlorination of cyclopropane derivatives to introduce the dichlorocyclopropyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for diverse chemical reactions, making it useful in the development of novel compounds.
Synthetic Routes
The synthesis of this compound typically involves:
- Chlorination of cyclopropane derivatives.
- Introduction of the trifluoromethyl group through specific fluorination techniques.
Biology
This compound is utilized in biological research to investigate the effects of halogenated compounds on various biological systems. It may also function as a probe to study enzyme-substrate interactions.
Research indicates that the compound could interact with key biological targets, potentially influencing pathways related to:
- Enzyme inhibition.
- Cellular signaling processes.
Medicine
In medicinal chemistry, 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is being explored for its potential in drug discovery. Its structural characteristics make it a candidate for developing pharmaceuticals targeting specific diseases.
Case Studies in Medicine
- Anticancer Research : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against multidrug-resistant bacterial strains, suggesting its utility in treating resistant infections.
Industry
In industrial applications, this compound is relevant in the production of agrochemicals such as pesticides and herbicides. Its unique properties may enhance the stability and efficacy of these products.
Data from Research Studies
Several studies have documented the biological activity and efficacy of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Exhibited IC50 values in micromolar range against cancer cell lines. |
| Antimicrobial Resistance | Effective against multidrug-resistant Staphylococcus aureus strains. |
Mechanism of Action
The mechanism by which 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the compound's binding affinity to receptors and enzymes. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Physical Properties
Key Observations :
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 7e) increase melting points due to enhanced intermolecular interactions.
- Synthetic Efficiency : Yields vary significantly (34.4–91.5%), influenced by steric hindrance and reaction conditions. For example, 7j (91.5% yield) has a simpler 3-chloro-4-(trifluoromethoxy)benzyloxy group, while the target compound’s dichlorocyclopropyl group may complicate synthesis .
Key Observations :
- Trifluoromethyl Role : The -CF₃ group in all compounds enhances membrane permeability and resistance to oxidative degradation, a critical feature in herbicide design .
- Sulfanyl vs. Sulfonyl : Compound 7a (sulfonyl group) exhibits herbicidal activity, while phenylsulfanyl analogues (e.g., 750608-07-2) may differ in target binding due to reduced electrophilicity .
Biological Activity
3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a synthetic compound with significant potential in agricultural and pharmaceutical applications. Its unique chemical structure, characterized by a trifluoromethyl group and a thioether linkage, suggests various biological activities, particularly in antimicrobial and insecticidal domains.
Chemical Structure
The compound's chemical formula is , and its structural formula can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing trifluoromethylpyridine and thioether functionalities exhibit notable biological activities. The following subsections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
A study evaluating various trifluoromethylpyridine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against pathogens such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum .
Table 1: Antibacterial Activity Against Xoo and R. solanacearum
| Compound | Concentration (mg/L) | Activity (%) against Xoo | Activity (%) against R. solanacearum |
|---|---|---|---|
| E6 | 100 | 67 | 52 |
| E5 | 100 | 64 | 50 |
| E10 | 100 | 62 | 45 |
| E11 | 100 | 54 | 56 |
| E13 | 100 | 63 | 40 |
These results indicate that the thioether-containing derivatives showed higher efficacy than traditional agrochemicals like thiodiazole copper and bismerthiazol.
Insecticidal Activity
The compound also demonstrated insecticidal properties against pests such as Plutella xylostella. The synthesized derivatives were tested for their effectiveness in controlling this pest, with some showing higher activity than existing commercial insecticides .
Table 2: Insecticidal Activity Against Plutella xylostella
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| E6 | 50 | 70 |
| E5 | 50 | 65 |
| E10 | 50 | 60 |
The mechanism by which these compounds exert their biological activity is believed to involve disruption of cellular processes in target organisms. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration. Concurrently, the thioether moiety may interact with specific enzyme systems or cellular receptors crucial for microbial survival or pest viability .
Case Studies
In a comparative study involving various thioether-containing compounds, it was found that those with similar structural features to our compound displayed a spectrum of biological activities. For instance:
- Study on Thioether Derivatives : A set of thioether derivatives was synthesized and evaluated for their antibacterial properties. Among them, those with dichlorocyclopropyl groups exhibited superior activity against Xoo compared to other structural variants .
- Field Trials : Field trials conducted on crops infested with R. solanacearum showed that application of formulations containing the compound significantly reduced disease incidence compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
